1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 2,6-difluorobenzoate
Description
1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 2,6-difluorobenzoate is a complex organic compound that belongs to the class of thienothiopyran derivatives This compound is characterized by its unique structure, which includes a thieno[2,3-b]thiopyran ring system fused with a 2,6-difluorobenzoate moiety
Properties
Molecular Formula |
C14H10F2O4S2 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
(1,1-dioxo-3,4-dihydro-2H-thieno[2,3-b]thiopyran-4-yl) 2,6-difluorobenzoate |
InChI |
InChI=1S/C14H10F2O4S2/c15-9-2-1-3-10(16)12(9)13(17)20-11-4-6-21-14-8(11)5-7-22(14,18)19/h1-4,6,11H,5,7H2 |
InChI Key |
BVBODVDMAGBBST-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)C2=C1C(C=CS2)OC(=O)C3=C(C=CC=C3F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 2,6-difluorobenzoate typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe final step involves esterification with 2,6-difluorobenzoic acid to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 2,6-difluorobenzoate can undergo various chemical reactions, including:
Oxidation: The dioxido group can participate in further oxidation reactions, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the dioxido group, converting it back to a sulfide.
Substitution: The aromatic ring in the 2,6-difluorobenzoate moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Electrophilic substitution reactions may use reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfides. Substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 2,6-difluorobenzoate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 2,6-difluorobenzoate involves its interaction with specific molecular targets. The dioxido group can form strong interactions with enzymes or receptors, potentially inhibiting or modulating their activity. The compound’s structure allows it to fit into active sites of enzymes, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 3-methylbenzoate
- 1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 3-chlorobenzoate
- Dithieno[3,2-b:2′,3′-d]thiophene (DTT)
Uniqueness
1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 2,6-difluorobenzoate is unique due to the presence of the 2,6-difluorobenzoate moiety, which imparts distinct chemical properties and reactivity. This makes it particularly valuable for specific applications in medicinal chemistry and materials science .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
